dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole derivatives with dimethylamine. One common method includes the condensation of pyrrole with dimethylamine in the presence of a suitable catalyst, such as iron (III) chloride, under reflux conditions . Another approach involves the use of acylation reactions where the pyrrole ring is functionalized with dimethylamine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused with a pyrazine ring and show diverse biological activities.
Uniqueness
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of dimethylamine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N2 |
---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1H-pyrrol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-10(2)6-4-8-3-5-9-7-8/h3,5,7,9H,4,6H2,1-2H3 |
InChI-Schlüssel |
FATRVMIFLLRGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.